molecular formula C11H11ClN4O3 B2876981 N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1479108-03-6

N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2876981
CAS RN: 1479108-03-6
M. Wt: 282.68
InChI Key: WMJVVMDWSSERCN-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, also known as CDMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CDMT is a member of the triazole family, which has been widely studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Pharmacological Properties

N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide and related triazole derivatives have been found to possess valuable pharmacological properties. Specifically, these compounds exhibit anti-convulsive activity and are useful in the treatment of epilepsy, as well as conditions of tension and agitation (Shelton, 1981).

Antitumor Activity

The compound has shown potential in antitumor applications. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates has been explored to produce derivatives with curative activity against certain types of leukemia. This implies that the compound may act as a prodrug for other effective cancer treatments (Stevens et al., 1984).

Synthesis Applications

In synthetic chemistry, the compound has been used in the synthesis of various macrolides, including recifeiolide and curvularin. This application is significant in the field of medicinal chemistry, where macrolides are important due to their antibacterial properties (Wasserman et al., 1981).

Cycloaddition Reactions

The compound has been utilized in [2 + 2] cycloaddition reactions. Specifically, derivatives of 1,2,3-triazoles have been converted into corresponding 5-lithio compounds, which undergo fragmentation and loss of nitrogen at room temperature. This process is important in the synthesis of various organic compounds (Ghose & Gilchrist, 1991).

Chemical Synthesis and Characterization

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, was synthesized from 4-chlorobenzenamine. The process explored optimal reaction conditions and achieved a high yield, demonstrating the compound's utility in chemical synthesis and characterization (Kan, 2015).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3/c1-18-9-4-10(19-2)7(3-6(9)12)14-11(17)8-5-13-16-15-8/h3-5H,1-2H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJVVMDWSSERCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=NNN=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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